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Compound of Interest

Compound Name: ML162

Cat. No.: B162735 Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals on the foundational research surrounding ML162 and its

interaction with cell death pathways. It provides a detailed overview of the core concepts,

quantitative data, signaling pathways, and experimental protocols associated with this

significant small molecule.

Core Concepts: ML162 and the Ferroptosis Cell
Death Pathway
ML162 is a small molecule compound that has been identified as a potent inducer of a specific

type of regulated cell death known as ferroptosis.[1][2] This characteristic has positioned

ML162 as a critical tool in cancer biology research, particularly for its selective activity against

cell lines that express mutant RAS oncogenes.[1][2]

Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal

accumulation of lipid-based reactive oxygen species (ROS).[3] It is mechanistically and

morphologically distinct from other cell death pathways such as apoptosis and necroptosis.[2]

The induction of ferroptosis by ML162 was initially attributed to its function as a covalent

inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.

[1][2] However, more recent studies have presented evidence suggesting that ML162 and the

related compound RSL3 may not directly inhibit purified GPX4, but instead act as efficient

inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4] This has led to a re-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b162735?utm_src=pdf-interest
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149367/
https://www.targetmol.com/compound/ml162
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149367/
https://www.targetmol.com/compound/ml162
https://pmc.ncbi.nlm.nih.gov/articles/PMC9883465/
https://www.targetmol.com/compound/ml162
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149367/
https://www.targetmol.com/compound/ml162
https://www.benchchem.com/product/b162735?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37087975/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evaluation of its precise mechanism of action, suggesting a more complex signaling cascade

than initially understood.[4]

Regardless of the direct molecular target, the downstream effects of ML162 converge on the

overwhelming accumulation of lipid peroxides, leading to oxidative damage and cell death. The

specificity of this cell death pathway is often confirmed experimentally by its reversal with the

ferroptosis-specific inhibitor ferrostatin-1, but not by inhibitors of apoptosis (like Z-VAD-FMK) or

necroptosis (like necrosulfonamide).[2]

Quantitative Data Summary
The following tables consolidate quantitative data from key studies, offering a comparative

overview of ML162's efficacy and activity in various experimental contexts.

Table 1: In Vitro Efficacy and Activity of ML162
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Cell Line Cancer Type Parameter
Concentration
/ Value

Finding

A549
Human Lung

Cancer

TXNRD1 Activity

Inhibition
≥ 0.5 µM

ML162

significantly

inhibits cellular

TXNRD1 activity

in a dose-

dependent

manner.[2]

A2058 Melanoma Cell Viability 1-16 µM

ML162 causes

dose-dependent

cell death.[2]

A375 Melanoma Cell Viability 1-16 µM

ML162 causes

dose-dependent

cell death.[2]

HT1080 Fibrosarcoma
Ferroptosis

Induction
1 µM (RSL3)

Co-treatment

with Liproxstatin-

1 (600 nM)

rescues cells

from ferroptosis.

[3]

H1975
Non-Small Cell

Lung Cancer

IC50 of RSL3

(similar

compound)

~150 nM

Demonstrates

high sensitivity of

certain cancer

cell lines to this

class of

compounds.[1]

OS-RC-2
Renal Cell

Carcinoma

GPX4 Thermal

Stabilization

(Tagg)

5 µM

ML162 increases

the apparent

aggregation

temperature of

GPX4 from

44.09°C to

51.42°C.[5]
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Table 2: In Vivo Efficacy of ML162

Animal Model Tumor Model Treatment Regimen Key Outcome

BALB/c Mice
TS/A Murine Breast

Cancer Tumors

ML162 (40 mg/kg, i.p.,

once daily) + anti-PD-

1 antibody (200 µg,

i.p., every three days)

for two weeks.

The combination

therapy significantly

inhibited tumor growth

compared to

monotherapy.[2]

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for

understanding the role of ML162. The following diagrams, generated using the DOT language,

illustrate the key signaling pathways and a typical experimental workflow.

ML162 Mechanism of Action
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Caption: The signaling pathway of ML162-induced ferroptosis.
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Caption: A typical experimental workflow to study ML162.

Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational

research of ML162.

Cell Viability Assay
Objective: To quantify the cytotoxic effects of ML162 on cancer cells and to distinguish

ferroptosis from other cell death pathways.
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Materials:

Target cancer cell lines (e.g., A2058, A375)

96-well clear-bottom cell culture plates

Complete growth medium (e.g., DMEM with 10% FBS)

ML162 (stock solution in DMSO)

Ferrostatin-1 (Fer-1), Z-VAD-FMK, Necrosulfonamide (Nec-1)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®

Luminescent Cell Viability Assay kit

DMSO (for MTT assay) or lysis buffer (for CTG assay)

Plate reader (absorbance or luminescence)

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of

complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

Inhibitor Pre-treatment: For mechanism-of-action studies, pre-treat cells with inhibitors for 1-

2 hours before adding ML162.[2]

Ferroptosis inhibitor: Ferrostatin-1 (e.g., 10 µM)

Apoptosis inhibitor: Z-VAD-FMK (e.g., 10 µM)

Necroptosis inhibitor: Necrosulfonamide (e.g., 0.5 µM)

ML162 Treatment: Prepare serial dilutions of ML162 in culture medium (e.g., 1, 2, 4, 8, 16

µM).[2] Aspirate the medium from the wells and add 100 µL of the ML162-containing

medium. Include a vehicle control (DMSO) at the highest concentration used for ML162.

Incubation: Incubate the plates for a specified period (e.g., 24 hours).[2]
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Viability Measurement (MTT Assay):

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm.

Data Analysis: Normalize the absorbance readings to the vehicle control to determine the

percentage of cell viability.

Lipid Peroxidation Measurement
Objective: To detect the accumulation of lipid reactive oxygen species, a key indicator of

ferroptosis.

Materials:

Cells cultured on glass coverslips or in 6-well plates

ML162 and relevant inhibitors

C11-BODIPY 581/591 fluorescent probe

Phosphate-buffered saline (PBS)

Fluorescence microscope or flow cytometer

Procedure:

Cell Treatment: Seed and treat cells with ML162 as described above for a shorter duration

(e.g., 6-8 hours).

Probe Loading: After treatment, wash the cells once with PBS. Add fresh medium containing

C11-BODIPY 581/591 (e.g., at 2.5 µM) and incubate for 30 minutes at 37°C.

Washing: Wash the cells twice with PBS to remove excess probe.
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Imaging/Analysis:

Microscopy: Immediately visualize the cells using a fluorescence microscope. The probe

emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation

by lipid peroxides.

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in

PBS for analysis on a flow cytometer, measuring the shift in fluorescence in the green

channel.

Data Analysis: Quantify the percentage of cells with high green fluorescence or the mean

fluorescence intensity to assess the level of lipid peroxidation.

Western Blot Analysis for GPX4 and TXNRD1
Objective: To assess the protein expression levels of GPX4 and TXNRD1 following treatment

with ML162.

Materials:

Cells cultured in 6-well plates or 10 cm dishes

ML162

Ice-cold PBS

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE equipment and reagents

PVDF or nitrocellulose membranes

Transfer buffer and system

Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-GPX4, anti-TXNRD1, and a loading control (e.g., anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system (e.g., ChemiDoc)

Procedure:

Sample Preparation: Treat cells with ML162 for the desired time (e.g., 4 to 24 hours).[2]

Wash cells with ice-cold PBS and lyse them using RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using the BCA

assay.

Electrophoresis: Mix 20-40 µg of protein with Laemmli buffer, boil for 5 minutes, and load

onto an SDS-PAGE gel. Run the gel to separate proteins by size.

Transfer: Transfer the proteins from the gel to a PVDF membrane.

Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking

buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary

antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal

using an imaging system.

Analysis: Quantify the band intensities using software like ImageJ, normalizing the levels of

GPX4 and TXNRD1 to the loading control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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